(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine

asymmetric synthesis chiral amine acylhydrazone allylation

The target compound, (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine (CAS 596851-24-0), is a chiral, strained five-membered silacycle belonging to the Leighton class of silicon-based Lewis acids. It is synthesized from (1R,2R)-pseudoephedrine and is supplied as a neat liquid (≥97% purity, bp 120 °C/5 mmHg, density 1.086 g/mL, [α]20/D −79° (c = 0.6, EtOH)).

Molecular Formula C13H18ClNOSi
Molecular Weight 267.82 g/mol
CAS No. 596851-24-0
Cat. No. B12057710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine
CAS596851-24-0
Molecular FormulaC13H18ClNOSi
Molecular Weight267.82 g/mol
Structural Identifiers
SMILESCC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m1/s1
InChIKeyXHCRAANIMMYPDV-HWURVSIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine (CAS 596851-24-0): Core Identity and Procurement Baseline


The target compound, (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine (CAS 596851-24-0), is a chiral, strained five-membered silacycle belonging to the Leighton class of silicon-based Lewis acids . It is synthesized from (1R,2R)-pseudoephedrine and is supplied as a neat liquid (≥97% purity, bp 120 °C/5 mmHg, density 1.086 g/mL, [α]20/D −79° (c = 0.6, EtOH)) . The compound is primarily employed as a stoichiometric chiral reagent for the enantioselective allylation of carbonyl and imine electrophiles, leveraging strain-release Lewis acidity to activate the allylsilane moiety [1].

Why (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine Cannot Be Readily Substituted by In-Class Analogs


Within the Leighton silacycle family, the (4R,5R) pseudoephedrine-derived scaffold is mechanistically and stereochemically distinct from the cyclohexane-1,2-diamine-derived reagents. The cyclohexane-1,2-diamine auxiliaries are optimal for aldehyde allylation (providing homoallylic alcohols), whereas the pseudoephedrine-based silacycle exhibits superior performance in the allylation of acylhydrazones, enabling the enantioselective synthesis of chiral amines . Furthermore, the (4R,5R) enantiomer specifically delivers the (R)-configured allylation products, making it non-interchangeable with the (4S,5S) enantiomer (CAS 447440-43-9) which yields the opposite enantiomer [1]. Simple allylsilanes such as allyltrichlorosilane lack the chiral environment and strain-release activation necessary for high enantioselectivity without an external chiral catalyst .

Quantitative Differentiation Evidence for (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine (CAS 596851-24-0)


Enantioselectivity in Acylhydrazone Allylation: (4R,5R) vs. (4S,5S) Enantiomer

The (4R,5R) pseudoephedrine-derived silacycle provides the (R)-enantiomer of homoallylic hydrazides, which upon SmI₂ reduction yields (R)-configured chiral amines. The (4S,5S) enantiomer (CAS 447440-43-9) produces the opposite (S)-enantiomer [1]. In the seminal acylhydrazone allylation protocol, the (S,S) reagent delivered products with 83–89% ee (crude), which could be upgraded to ≥98% ee by a single recrystallization [2]. The (4R,5R) reagent is the enantiomeric counterpart and provides identical enantioselectivity magnitude but opposite absolute configuration.

asymmetric synthesis chiral amine acylhydrazone allylation

Substrate Scope Differentiation: Acylhydrazones vs. Aldehydes

The cyclohexane-1,2-diamine-derived Leighton reagent (e.g., Sigma-Aldrich 704725) is optimized for aldehyde allylation, achieving 95–98% ee with aliphatic aldehydes [1]. The pseudoephedrine-derived reagent (target compound) is specifically designed for acylhydrazones, delivering chiral hydrazides in 83–89% ee (crude), a substrate class for which the diamine reagent is unreported or less effective [2]. This substrate specialization means the two reagent classes are complementary rather than interchangeable.

acylhydrazone aldehyde allylation substrate scope

Optical Rotation: (4R,5R) vs. (4S,5S) Differentiation for Identity Confirmation

The (4R,5R) enantiomer exhibits [α]20/D −79° (c = 0.6, EtOH) . The (4S,5S) enantiomer (CAS 447440-43-9) is expected to show [α]20/D +79° under identical conditions (based on enantiomeric relationship). This large specific rotation difference provides a simple, quantitative in-house identity check to confirm procurement of the correct enantiomer before use in stereoselective synthesis.

optical rotation enantiomeric purity quality control

Hydrolytic Sensitivity: Handling Requirements vs. Non-Strained Allylsilanes

The target compound is classified as Hydrolytic Sensitivity Grade 8 (reacts rapidly with moisture, water, and protic solvents) and must be packaged and stored under nitrogen [1]. In contrast, non-strained allylsilanes such as allyltrimethylsilane are significantly less moisture-sensitive and can be handled under ambient conditions. This heightened reactivity, however, is directly linked to the strain-release mechanism that enables high enantioselectivity without an external catalyst .

moisture sensitivity handling protocol reagent stability

Validated Application Scenarios for (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine (CAS 596851-24-0)


Enantioselective Synthesis of (R)-Configured Chiral Amines via Acylhydrazone Allylation

The (4R,5R) reagent is the preferred choice for preparing (R)-configured homoallylic hydrazides, which upon SmI₂ reduction afford (R)-chiral primary amines with ≥98% ee after recrystallization [1]. This is the only Leighton silacycle validated for acylhydrazone substrates, filling a gap left by the diamine-based reagents optimized for aldehydes [1].

Stereochemical Complement to the (4S,5S) Enantiomer in Parallel Asymmetric Synthesis

When both enantiomers of a chiral amine target are required (e.g., for biological activity comparison), the (4R,5R) reagent (CAS 596851-24-0) and the (4S,5S) reagent (CAS 447440-43-9) are used in parallel, each delivering the opposite enantiomer with comparable enantioselectivity [2]. The 158° difference in specific rotation ([α]20/D −79° vs. +79°) provides a convenient identity verification step .

Moisture-Sensitive Reagent for Anhydrous Asymmetric Methodology Development

The high hydrolytic sensitivity (Grade 8) necessitates anhydrous handling but is mechanistically coupled to the strain-release Lewis acidity that drives high enantioselectivity without requiring an external chiral catalyst [3]. This makes the reagent suitable for laboratories equipped with glovebox or Schlenk-line infrastructure seeking a robust, single-component allylation protocol.

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